molecular formula C9H4F6O6S2 B2417485 3,5-bis(trifluoromethylsulfonyl)benzoic Acid CAS No. 102117-41-9

3,5-bis(trifluoromethylsulfonyl)benzoic Acid

Cat. No. B2417485
CAS RN: 102117-41-9
M. Wt: 386.24
InChI Key: QSDVQFLPFNXAOZ-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzoic acid is a useful synthetic intermediate . It is a derivative of Benzoic acid . It has also been identified as a major metabolite of a series of 3,5-bis(trifluoromethyl)benzyl ethers in vitro, and is hypothesized to result via oxidation of the benzylic position .


Synthesis Analysis

The synthesis of 3,5-Bis(trifluoromethyl)benzoic acid has been reported in several studies . For example, one study reported the synthesis of 3,5-Bis(trifluoromethyl)benzoic acid via oxidation of 3,5-bis(trifluoromethyl)benzyl ether . Another study reported the synthesis of 3,5-Bis(trifluoromethyl)benzoic acid in 76-78% yield .


Molecular Structure Analysis

The molecular formula of 3,5-Bis(trifluoromethyl)benzoic acid is C9H4F6O2 . Its average mass is 258.117 Da and its monoisotopic mass is 258.011536 Da . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)benzoic acid has been identified as a significant metabolite of a series of 3,5-bis(trifluoromethyl)benzyl ethers in vitro . It is hypothesized to result via oxidation of the benzylic position .


Physical And Chemical Properties Analysis

3,5-Bis(trifluoromethyl)benzoic acid is a solid substance . Its melting point is 142-143 °C . It is slightly soluble in water .

Scientific Research Applications

Metabolite Studies and Drug Development

3,5-Bis(trifluoromethylsulfonyl)benzoic acid is a significant metabolite formed during the metabolism of 3,5-bis(trifluoromethyl)benzyl ethers. Researchers have identified it as a metabolite arising via oxidation of the benzylic position. Understanding its metabolic pathways can aid in drug development and safety assessments .

Click Chemistry Reagent

This compound serves as a fluoroalkyl azide reagent in copper-catalyzed azide-alkyne cycloaddition reactions (commonly known as “click chemistry”). Researchers use it to functionalize biomolecules, advanced materials, or polymers containing an alkyne group. Its highly fluorinated nature makes it valuable for specific chemical modifications .

Fluorinated Building Block

Due to its trifluoromethyl groups, 3,5-bis(trifluoromethylsulfonyl)benzoic acid is an excellent building block for synthesizing other fluorinated compounds. Researchers can incorporate it into various organic molecules to enhance their lipophilicity, binding affinity, and other properties .

Analytical Chemistry

The compound can serve as a reference standard or internal standard in analytical chemistry methods. Its well-defined structure and stability make it suitable for calibration purposes in mass spectrometry, chromatography, and other analytical techniques.

Safety and Hazards

3,5-Bis(trifluoromethyl)benzoic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

3,5-bis(trifluoromethylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O6S2/c10-8(11,12)22(18,19)5-1-4(7(16)17)2-6(3-5)23(20,21)9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDVQFLPFNXAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-bis(trifluoromethylsulfonyl)benzoic Acid

CAS RN

102117-41-9
Record name 3,5-ditrifluoromethanesulfonylbenzoic acid
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